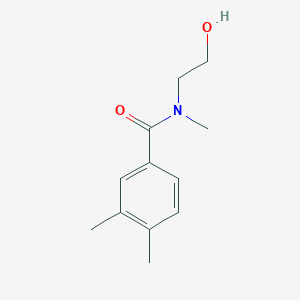
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPH is a piperidine derivative that belongs to the class of ketones and has a molecular weight of 329.46 g/mol.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is not fully understood. However, studies have suggested that 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone exerts its therapeutic effects by modulating various signaling pathways in the body. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in the body. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has also been found to inhibit the NF-κB pathway, which is responsible for regulating the inflammatory response in the body.
Biochemical and Physiological Effects:
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess several biochemical and physiological effects. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to protect against oxidative stress and inflammation-induced damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has several advantages for lab experiments. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a stable compound that can be easily synthesized in good yield. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has certain limitations for lab experiments. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a relatively new compound, and its full potential is yet to be explored. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone also has limited availability, which can hinder its use in some experimental setups.
Orientations Futures
There are several future directions for the study of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone. One potential future direction is the investigation of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone's potential in the treatment of cancer. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess anti-cancer properties, and further studies could explore its potential as a chemotherapeutic agent. Another potential future direction is the investigation of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone's potential in the treatment of neurodegenerative diseases. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess neuroprotective properties, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the safety and toxicity of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone, which is essential for its eventual clinical use.
Méthodes De Synthèse
The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone involves the reaction between 4-hydroxypiperidine and 2-(2,4,6-trimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone as a white solid in good yield.
Applications De Recherche Scientifique
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties that make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-8-12(2)16(13(3)9-11)20-10-15(19)17-6-4-14(18)5-7-17/h8-9,14,18H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXVOIOVTNHKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)



![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)


![2-chloro-N-[3-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7498859.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7498866.png)